molecular formula C18H26N4O B11162168 N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11162168
M. Wt: 314.4 g/mol
InChI Key: DZGZOKBZIZSBSA-UHFFFAOYSA-N
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Description

N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a cyclooctyl carboxamide group at position 4 and methyl substitutions at positions 1, 3, and 6 of the heterocyclic core. The cyclooctyl substituent introduces significant steric bulk and lipophilicity, which may influence solubility, membrane permeability, and target binding specificity compared to analogues with smaller alkyl or aromatic groups .

Properties

Molecular Formula

C18H26N4O

Molecular Weight

314.4 g/mol

IUPAC Name

N-cyclooctyl-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H26N4O/c1-12-11-15(16-13(2)21-22(3)17(16)19-12)18(23)20-14-9-7-5-4-6-8-10-14/h11,14H,4-10H2,1-3H3,(H,20,23)

InChI Key

DZGZOKBZIZSBSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3CCCCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the assembly of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

Pyrazolo[3,4-b]pyridine derivatives often differ in substituents at positions 1, 3, 4, and 4. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions) Functional Groups Molecular Weight Key Features
N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (Target) 1,3,6-trimethyl; N-cyclooctyl carboxamide Carboxamide ~371.5 (calc.) Bulky cyclooctyl group enhances lipophilicity; methyl groups reduce polarity
N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide 1,6-diphenyl; 3-methyl; N′-acetyl Carbohydrazide ~428.5 (calc.) Aromatic bulk from phenyl groups; carbohydrazide enables H-bonding
1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1-ethyl; 3,6-dimethyl; chlorophenyl Carboxamide; chloro substituent ~454.9 (calc.) Chlorine increases lipophilicity; ethyl group reduces steric hindrance
Methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1,3,6-trimethyl; methyl ester Ester ~260.3 (calc.) Ester group is electron-withdrawing; simpler alkyl substituents
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1-phenyl; 3,6-dimethyl; ethyl-pyrazole Carboxamide; pyrazole linkage 374.4 Bicyclic structure with pyrazole moiety; potential for dual binding modes

Crystallographic and Conformational Insights

  • The crystal structure of a related compound (3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile) reveals planar pyrazolo-pyridine systems and π-π stacking interactions . The target’s cyclooctyl group likely disrupts such stacking, favoring alternative packing modes.

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